N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound featuring a piperidine core substituted with a benzofuran-2-carbonyl group and a 4-(trifluoromethyl)benzenesulfonamide moiety.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S/c23-22(24,25)17-5-7-18(8-6-17)32(29,30)26-14-15-9-11-27(12-10-15)21(28)20-13-16-3-1-2-4-19(16)31-20/h1-8,13,15,26H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIBIGIMAOFTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of Benzofuran-2-carbonyl Chloride: Reacting benzofuran with thionyl chloride to form benzofuran-2-carbonyl chloride.
Piperidine Derivative Formation: Reacting piperidine with formaldehyde and hydrogen chloride to form a piperidin-4-ylmethyl chloride.
Coupling Reaction: Coupling the benzofuran-2-carbonyl chloride with the piperidin-4-ylmethyl chloride in the presence of a base to form the intermediate.
Sulfonamide Formation: Reacting the intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: Benzofuran-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzofuran and piperidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or ion channels. The benzofuran moiety might be involved in π-π stacking interactions, while the piperidine ring could engage in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Benzofuran vs. Benzyl/Phenoxy Substituents
- Benzofuran’s oxygen atom may also participate in hydrogen bonding.
- Trifluoromethylbenzenesulfonamide in the target compound contrasts with styrenesulfonamide () and bis-sulfonamide (). The para-trifluoromethyl group is strongly electron-withdrawing, which may stabilize the sulfonamide’s negative charge, improving solubility and target engagement .
Piperidine Substitution Patterns
- Piperidine derivatives with dimethylaminoalkyl chains (e.g., compound 20 in ) exhibit enhanced solubility and membrane permeability due to basic nitrogen atoms. The target compound lacks such groups, which may reduce cellular uptake but improve metabolic stability .
Pharmacological Implications
- Compound 20 () demonstrates potent GlyT-2 inhibition (IC50 = 15.3 nM), attributed to its trifluoromethylphenoxy and dimethylamino groups. The target compound’s benzofuran and sulfonamide groups may target different receptors (e.g., kinases or proteases) but would require empirical validation .
- Analogs with bis-sulfonamides () or thioureido groups () highlight the importance of hydrogen-bonding motifs in enzyme inhibition. The target’s single sulfonamide may limit multivalent interactions but reduce off-target effects .
Analytical Characterization
- All compounds were characterized via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS (). The target compound’s <sup>19</sup>F NMR would confirm the trifluoromethyl group’s integrity, as seen in for fluorine-containing analogs .
Q & A
Q. SAR Table :
| Analog | Substituent (R) | IC (nM) | Key Observation |
|---|---|---|---|
| Parent | Benzofuran-2-carbonyl | 45 ± 3 | Baseline activity |
| A | 3-Methylbenzofuran | 120 ± 10 | Steric hindrance reduces binding |
| B | Trifluoromethyl → CN | 28 ± 2 | Enhanced electron-withdrawing effect |
Advanced: How to assess compound stability under physiological conditions?
Methodological Answer:
pH Stability : Incubate in buffers (pH 2–8, 37°C) for 24 hrs; monitor degradation via HPLC .
Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound via LC-MS .
Photostability : Expose to UV light (320–400 nm) and measure decomposition kinetics .
Q. Key Findings :
- pH Sensitivity : Degrades rapidly at pH <3 (sulfonamide cleavage) .
- Microsomal Half-life : 60 mins (human) vs. 45 mins (rat), indicating species-specific metabolism .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Assay Variability :
- Compare protocols (e.g., enzyme source, substrate concentration).
- Replicate experiments under standardized conditions .
Physicochemical Factors :
- Solubility: Use DMSO stock concentrations <1% to avoid precipitation .
- Aggregation: Test for false positives via dynamic light scattering (DLS) .
Case Study :
A reported IC discrepancy (10 nM vs. 200 nM) for carbonic anhydrase inhibition was traced to differences in enzyme purity (90% vs. 60%) .
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